8-(Difluoromethoxy)quinoline-2,4(1H,3H)-dione
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Overview
Description
8-(Difluoromethoxy)quinoline-2,4(1H,3H)-dione is a chemical compound belonging to the quinoline family. Quinolines are nitrogen-containing heterocyclic compounds that have significant applications in medicinal chemistry due to their diverse biological activities. The presence of the difluoromethoxy group in this compound enhances its chemical properties, making it a valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Difluoromethoxy)quinoline-2,4(1H,3H)-dione typically involves multi-component reactions. One common method is the reaction of barbituric acid with aldehydes and anilines. This reaction can be carried out in a one-pot manner, which simplifies the process and improves efficiency . The use of commercially available anilines allows for the facile synthesis of the compound with various substituents on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic systems to enhance the reaction efficiency and yield. Catalysts such as trityl chloride have been used in the preparation of similar quinoline derivatives . The reaction conditions are typically mild, involving reflux in chloroform or other suitable solvents .
Chemical Reactions Analysis
Types of Reactions
8-(Difluoromethoxy)quinoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbonyl-containing derivatives.
Reduction: Reduction reactions can modify the quinoline ring, leading to hydrogenated derivatives.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Catalytic hydrogenation using metal catalysts can be employed for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products
The major products formed from these reactions include carbonyl-containing quinoline derivatives, hydrogenated quinolines, and substituted quinolines with diverse functional groups .
Scientific Research Applications
8-(Difluoromethoxy)quinoline-2,4(1H,3H)-dione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 8-(Difluoromethoxy)quinoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound’s quinoline nucleus allows it to interact with various enzymes and receptors, leading to its biological effects . The difluoromethoxy group may enhance its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Quinoline-2,4(1H,3H)-dione: Lacks the difluoromethoxy group, which may result in different chemical and biological properties.
8-Methoxyquinoline-2,4(1H,3H)-dione: Contains a methoxy group instead of a difluoromethoxy group, leading to variations in reactivity and biological activity.
8-Chloroquinoline-2,4(1H,3H)-dione: Substituted with a chlorine atom, which can alter its chemical behavior and applications.
Uniqueness
The presence of the difluoromethoxy group in 8-(Difluoromethoxy)quinoline-2,4(1H,3H)-dione makes it unique compared to other similar compounds. This group can enhance the compound’s stability, reactivity, and biological activity, making it a valuable molecule for various scientific research applications .
Properties
Molecular Formula |
C10H7F2NO3 |
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Molecular Weight |
227.16 g/mol |
IUPAC Name |
8-(difluoromethoxy)-1H-quinoline-2,4-dione |
InChI |
InChI=1S/C10H7F2NO3/c11-10(12)16-7-3-1-2-5-6(14)4-8(15)13-9(5)7/h1-3,10H,4H2,(H,13,15) |
InChI Key |
LYBXIHUKMAHZKD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=C(C(=CC=C2)OC(F)F)NC1=O |
Origin of Product |
United States |
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